molecular formula C9H8BrNO B1288893 5-bromo-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1109230-25-2

5-bromo-3,4-dihydroisoquinolin-1(2H)-one

Katalognummer B1288893
CAS-Nummer: 1109230-25-2
Molekulargewicht: 226.07 g/mol
InChI-Schlüssel: LYXUIQHDUVHEMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-3,4-dihydroisoquinolin-1(2H)-one is a compound that can be synthesized through various chemical reactions involving isoquinoline derivatives. The compound is characterized by the presence of a bromine atom and a dihydroisoquinolinone core, which is a common structure in many biologically active molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of related isoquinolinone derivatives has been explored through different methods. For instance, a copper-catalyzed aerobic cyclization protocol has been developed for the synthesis of dihydropyrrolo[2,1-a]isoquinolines, which shares a similar structural motif with 5-bromo-3,4-dihydroisoquinolin-1(2H)-one . Additionally, a palladium-catalyzed cross-coupling strategy has been employed for the synthesis of isoquinolin-1(2H)-ones using α-bromo ketones, which could potentially be adapted for the synthesis of the compound . Moreover, a three-step method has been reported for the preparation of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones from 2-bromobenzoate precursors, which might offer insights into the synthesis of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one .

Molecular Structure Analysis

The molecular structure of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one is not directly discussed in the provided papers. However, the structure of similar compounds has been elucidated using techniques such as X-ray crystallography, which confirmed the structure of a dihydrofuran ring cleaved product . Such analytical techniques are essential for confirming the molecular structure of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of isoquinoline derivatives can be inferred from the reactions described in the papers. For example, the transformation of an amino group to a bromo derivative has been achieved, which is relevant to the bromination reactions that might be used in the synthesis of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one . Additionally, the formation of bromonium ylides has been proposed as a key intermediate in the synthesis of brominated dihydroisoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one are not explicitly detailed in the provided papers. However, the properties of similar compounds can be deduced. For instance, the recyclability of a catalyst used in the synthesis of dihydroquinolin-4(1H)-ones suggests that the reaction conditions for synthesizing related compounds can be optimized for sustainability . The overall yield and the conditions required for the synthesis of 5-hydroxy-1(2H)-isoquinolinone provide insights into the potential yields and reaction conditions for the target compound .

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

  • A general method for the preparation of diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds has been demonstrated through a three-step cross-coupling/cyclization/N-deprotection/N-alkylation sequence, offering a versatile approach to synthesize these compounds (Freeman et al., 2023).

Spectroscopic Studies

  • Spectroscopic characteristics (IR, 1H, 13C NMR, and MS) of dihydro-5H-thiazolo[2,3-a]isoquinolinones and tetrahydro-5H-thiazolo[2,3-a]isoquinolines derived from 3,4-dihydroisoquinoline have been presented, providing valuable insights for chemical analysis and identification (Rozwadowska & Sulima, 2001).

Novel Synthesis Approaches

  • A novel synthesis method for substituted 3,4-dihydroisoquinolin-1(2H)-ones has been described, using a chemoselective process that highlights the potential for innovative synthetic routes in pharmaceutical chemistry (Chen et al., 2012).

Chemical Modifications and Applications

  • Research on modifying the chemical structure of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one derivatives has provided insights into their potential applications in medicinal chemistry and drug discovery (Fan et al., 2011).

Structural Analysis

  • The synthesis and crystal structure analysis of various derivatives of 3,4-dihydroisoquinolin-1(2H)-ones have been conducted, offering a deeper understanding of their molecular geometry and potential reactivity (Nikiforova et al., 2019).

Pharmacological Potential

  • The chemical modification of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one has been explored for its potential in pharmacological applications, indicating its utility in the development of novel therapeutic agents (Lever et al., 2011).

Safety And Hazards

The safety information for 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . The precautionary statements for this compound are P261 and P305+P351+P338 .

Eigenschaften

IUPAC Name

5-bromo-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXUIQHDUVHEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619067
Record name 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

1109230-25-2
Record name 5-Bromo-3,4-dihydro-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1109230-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,2,3,4-tetrahydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.36 g of methyl[2-(2-bromophenyl)ethyl]carbamate and 5.2 g of phosphoric acid are stirred under an inert atmosphere at a temperature close to 150° C. The reaction mixture is cooled to a temperature close to 20° C., then it is hydrolysed with a mixture of water and ethyl acetate using ultrasound treatment. After decanting, the organic phase is washed with a saturated aqueous solution of sodium hydrogen carbonate, water, a saturated aqueous solution of sodium chloride, then concentrated using a rotary evaporator under reduced pressure (5 kPa). 0.105 g of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one is obtained in the form of an amorphous beige solid.
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
5-bromo-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 3
Reactant of Route 3
5-bromo-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 4
5-bromo-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 5
Reactant of Route 5
5-bromo-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 6
Reactant of Route 6
5-bromo-3,4-dihydroisoquinolin-1(2H)-one

Citations

For This Compound
1
Citations
F Bai, N Wang, Y Bai, X Ma, C Gu, B Dai… - The Journal of Organic …, 2023 - ACS Publications
This report describes a mild electrochemical α-oxygenation of a wide range of linear and cyclic benzamides mediated by N-hydroxyphthalimide (NHPI) in an undivided cell using O 2 as …
Number of citations: 1 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.